

# An In-depth Technical Guide to Dipentyl Ether (CAS 693-65-2)

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## Compound of Interest

Compound Name: *Dipentyl ether*

Cat. No.: *B147394*

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## Abstract

**Dipentyl ether**, also known as diamyl ether, with the CAS number 693-65-2, is a colorless liquid with a mild odor.<sup>[1]</sup> It is an organic compound with the chemical formula C<sub>10</sub>H<sub>22</sub>O.<sup>[1][2]</sup> This document provides a comprehensive technical overview of **dipentyl ether**, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis. Due to a lack of available data in the scientific literature, this guide does not cover biological activities or signaling pathways associated with **dipentyl ether**.

## Chemical and Physical Properties

**Dipentyl ether** is a flammable, stable liquid that is incompatible with strong oxidizing agents.<sup>[1]</sup> <sup>[3]</sup> It is insoluble in water but soluble in many organic solvents.<sup>[1][3]</sup> A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Dipentyl Ether**

Property	Value	Source(s)
Molecular Formula	C10H22O	[1][2]
Molecular Weight	158.28 g/mol	[1][2]
Melting Point	-69 °C	[1][4]
Boiling Point	187-188 °C	[1][4]
Density	0.785 g/mL at 25 °C	[1][3]
Flash Point	57 °C (135 °F)	[1][4]
Vapor Pressure	1 mmHg at 25°C	[1]
Refractive Index	n <sub>20/D</sub> 1.412	[1][3]
Autoignition Temperature	180 °C	[4][5]
Explosive Limits	2.0-8.0% (V)	[1][4]
Water Solubility	Insoluble	[1][3]

## Spectroscopic Data

Spectroscopic data for **dipentyl ether** is available in public databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to its mass spectrum (electron ionization) and IR spectrum.[6][7] Additionally, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and FT-IR spectra are available on PubChem.[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **dipentyl ether** are provided below.

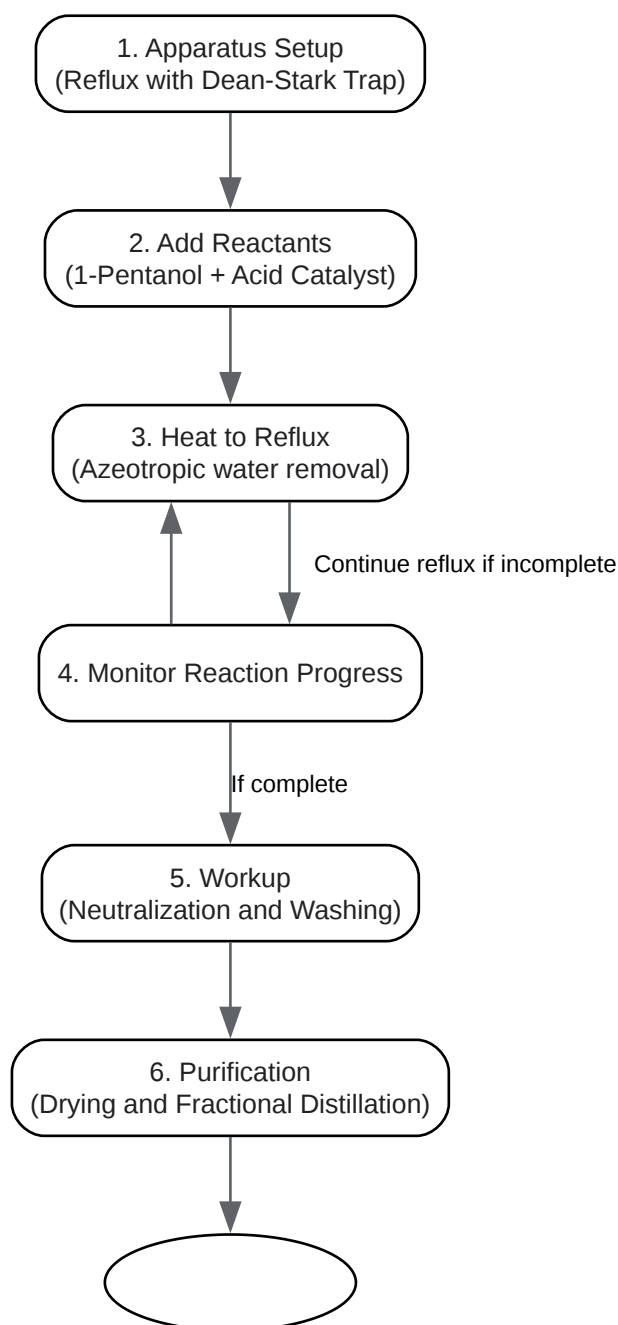
## Synthesis of Dipentyl Ether

**Dipentyl ether** can be synthesized through two primary methods: the acid-catalyzed dehydration of 1-pentanol and the Williamson ether synthesis.

This method involves the bimolecular dehydration of 1-pentanol in the presence of an acid catalyst to yield **dipentyl ether** and water.<sup>[5]</sup>

#### Experimental Protocol:

- **Apparatus Setup:** Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
- **Reactants:** To the round-bottom flask, add 1-pentanol and a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst 70).<sup>[8]</sup>
- **Reaction:** Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ether.<sup>[1]</sup>
- **Monitoring:** The reaction can be monitored by tracking the amount of water collected in the Dean-Stark trap or by analytical techniques such as gas chromatography.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and purify the crude **dipentyl ether** by fractional distillation.



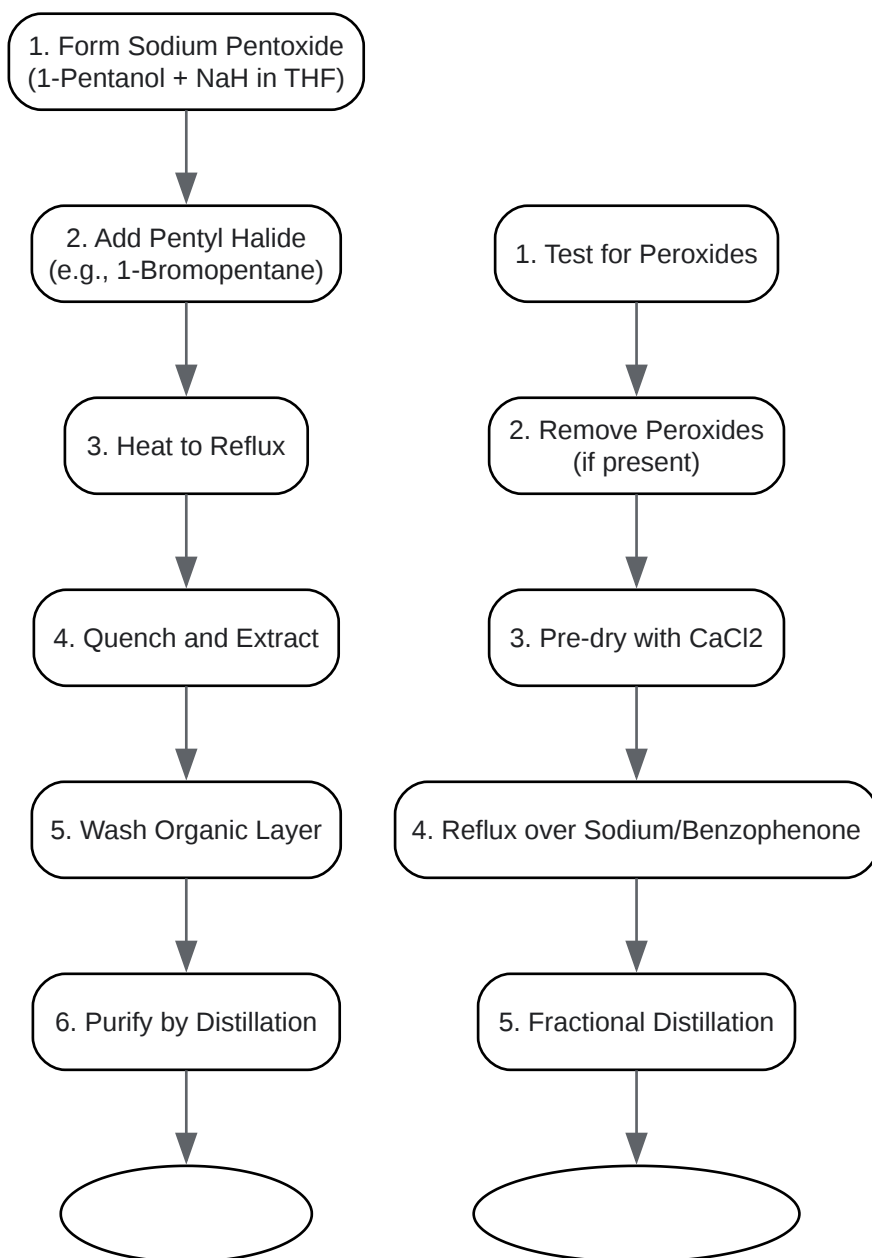
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#### Dehydration of 1-Pentanol Workflow

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers. For **dipentyl ether**, this involves the reaction of a pentoxide (the conjugate base of 1-pentanol) with a pentyl halide. This reaction proceeds via an SN2 mechanism.<sup>[7][9]</sup>

## Experimental Protocol:

- **Formation of the Alkoxide:** In a dry round-bottom flask under an inert atmosphere, react 1-pentanol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the sodium pentoxide.
- **Reaction with Alkyl Halide:** To the freshly prepared alkoxide solution, add 1-bromopentane or 1-iodopentane dropwise at room temperature.
- **Heating:** Gently heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching and Extraction:** After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.
- **Washing:** Wash the organic layer sequentially with water and brine to remove any remaining salts and impurities.
- **Purification:** Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the resulting crude **dipentyl ether** by fractional distillation.



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